
Biricodar
Overview
Description
Biricodar (VX-710) is a synthetic, small-molecule chemosensitizer developed to reverse multidrug resistance (MDR) in cancer cells. It acts as a dual inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, encoded by the MDR1 gene) and multidrug resistance-associated protein 1 (MRP1). These transporters are overexpressed in resistant tumors, reducing intracellular accumulation of chemotherapeutic agents such as anthracyclines, taxanes, and vinca alkaloids . Preclinical studies demonstrated that this compound effectively restores drug sensitivity in neuroblastoma, sarcoma, and ovarian cancer cell lines by blocking drug efflux mediated by both P-gp and MRP1 .
In clinical trials, this compound showed promise in combination therapies. For example, a Phase I/II study in anthracycline-resistant soft tissue sarcoma (STS) patients reported partial responses or disease stabilization in 2 out of 15 non-gastrointestinal stromal tumor (non-GIST) cases when combined with doxorubicin . However, its development was halted after mixed efficacy results and toxicity concerns, including pharmacokinetic interactions with co-administered drugs .
Preparation Methods
The synthetic route for biricodar involves the preparation of a pipecolinate derivative. The specific reaction conditions and industrial production methods are not widely documented in public sources. it is known that this compound is synthesized through a series of chemical reactions involving the formation of ester and amide bonds .
Chemical Reactions Analysis
Biricodar undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the molecule.
Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles.
Hydrolysis: This reaction can break down this compound into its constituent parts under acidic or basic conditions.
Scientific Research Applications
Biricodar has several scientific research applications:
Chemistry: It is used to study the mechanisms of drug resistance and the role of efflux pumps in cancer cells.
Biology: this compound helps in understanding the cellular processes involved in multidrug resistance.
Mechanism of Action
Biricodar exerts its effects by binding directly to the plasma membrane drug-efflux pumps P-glycoprotein (Pgp) and multidrug resistance protein 1 (MRP-1). This binding inhibits their activities, leading to increased intracellular accumulation and retention of cytotoxic agents. As a result, this compound restores the sensitivity of tumor cells to chemotherapeutic agents .
Comparison with Similar Compounds
Classification by Generation and Mechanism
MDR inhibitors are categorized into three generations based on specificity and toxicity profiles:
This compound is often classified as a second- or third-generation inhibitor due to its dual P-gp/MRP1 activity and improved tolerability compared to first-generation agents . However, unlike third-generation inhibitors like tariquidar, this compound’s broad-spectrum transporter inhibition increased off-target toxicity, limiting its clinical utility .
Efficacy in Preclinical Models
- Neuroblastoma : this compound sensitized MRP1-positive neuroblastoma cells to vincristine and doxorubicin, achieving 3- to 5-fold reductions in IC50 values .
- Breast Cancer : In paclitaxel-resistant models, this compound restored drug retention by 2.5-fold, outperforming cyclosporin A .
- Bacterial Resistance: this compound also inhibited NorA efflux pumps in Staphylococcus aureus, enhancing fluoroquinolone activity .
Clinical Trial Outcomes
This compound’s clinical results were inconsistent. While it showed activity in STS and neuroblastoma, trials in breast and ovarian cancer failed to meet efficacy endpoints . In contrast, third-generation inhibitors like tariquidar demonstrated better pharmacokinetic profiles but still faced challenges in overcoming tumor heterogeneity .
Toxicity and Limitations
Biological Activity
Biricodar, also known as VX-710 or Incel, is a pipecolinate derivative that functions as a modulator of multidrug resistance (MDR) proteins, particularly P-glycoprotein (Pgp) and multidrug-resistance-associated protein 1 (MRP1). This compound has garnered attention for its potential to enhance the efficacy of chemotherapeutic agents by inhibiting the efflux of drugs from cancer cells, thereby increasing drug retention and sensitivity.
This compound operates primarily through the inhibition of efflux transporters that are responsible for the cellular export of various drugs. By blocking these transporters, this compound facilitates the accumulation of chemotherapeutics within tumor cells, counteracting the effects of drug resistance commonly observed in cancer therapy. The compound has been shown to modulate several key transporters:
- P-glycoprotein (ABCB1) : A well-known efflux pump that extrudes a wide range of anticancer drugs.
- Multidrug-resistance-associated protein 1 (MRP1) : Another critical transporter involved in drug resistance.
- Breast cancer resistance protein (BCRP) : Associated with resistance to a variety of chemotherapeutic agents.
Phase II Trials
A significant study evaluated this compound in combination with paclitaxel for women with advanced ovarian cancer refractory to prior paclitaxel therapy. The trial aimed to assess safety, tolerability, pharmacokinetics, and efficacy. Key findings included:
- Dosing : Patients received 120 mg/m²/h of this compound via continuous infusion followed by 80 mg/m² of paclitaxel.
- Efficacy : The combination treatment showed improved response rates compared to historical controls, suggesting that this compound effectively restores sensitivity to paclitaxel in resistant tumors .
In Vitro Studies
In vitro studies have demonstrated that this compound significantly enhances the retention and cytotoxicity of various chemotherapeutics in cell lines overexpressing MDR proteins. For instance:
- Mitoxantrone and Doxorubicin : this compound increased drug retention in cells expressing Pgp and MRP1, leading to enhanced cytotoxic effects .
- Flow Cytometry Analysis : High-throughput flow cytometry was utilized to evaluate the dose-response relationship of this compound on drug retention, confirming its role in inhibiting drug efflux .
Data Tables
The following table summarizes key findings from clinical trials involving this compound:
Study Type | Drug Combination | Patient Population | Key Findings |
---|---|---|---|
Phase II Trial | This compound + Paclitaxel | Advanced ovarian cancer patients | Improved response rates; restored drug sensitivity |
In Vitro Study | Various Chemotherapeutics | Cell lines overexpressing MDR | Increased drug retention; enhanced cytotoxicity |
Phase I/II Trial | This compound + Doxorubicin | Anthracycline-resistant sarcoma | Evaluated safety; low response rates expected |
Case Studies
Several case studies have highlighted the effectiveness of this compound in specific patient populations:
- Ovarian Cancer : In a cohort of women with recurrent ovarian cancer, those treated with this compound showed a notable increase in progression-free survival compared to those receiving chemotherapy alone.
- Soft Tissue Sarcoma : A study demonstrated that patients with anthracycline-resistant soft tissue sarcoma benefited from this compound treatment, showing partial responses in some cases despite previous treatment failures .
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which Biricodar (VX-710) enhances chemosensitivity in multidrug-resistant (MDR) cancer cells?
this compound acts as a dual modulator of P-glycoprotein (P-gp/ABCB1) and multidrug resistance-associated protein 1 (MRP1/ABCC1), both ATP-binding cassette (ABC) transporters implicated in effluxing chemotherapeutic agents. By binding competitively to these transporters, this compound inhibits their efflux function, thereby increasing intracellular retention of cytotoxic drugs like paclitaxel, doxorubicin, and mitoxantrone . In vitro studies using HL60 leukemia cells demonstrated that 2.5 μM this compound increased drug retention by 3- to 5-fold, restoring sensitivity to substrates such as daunorubicin .
Q. What standardized experimental protocols are recommended for in vitro assessment of this compound’s chemosensitizing effects?
Key parameters include:
- Cell lines : Use MDR-overexpressing models (e.g., HL60/ADR for P-gp, H69AR for MRP1).
- Drug concentrations : 0.1–5 μM this compound, with cytotoxicity assays (e.g., MTT) performed over 72–96 hours .
- Combination therapy : Co-administer this compound with chemotherapeutics at sub-therapeutic doses to isolate sensitization effects. For example, 2.5 μM this compound + 10 nM paclitaxel in ovarian cancer models .
- Controls : Include verapamil (P-gp inhibitor) and MK-571 (MRP1 inhibitor) for comparative validation .
Q. How is this compound’s potency quantified relative to other P-gp/MRP1 inhibitors?
this compound exhibits superior potency compared to first-generation inhibitors (e.g., verapamil) due to its dual-target activity. In MDR1-overexpressing cells, its IC₅₀ for reversing paclitaxel resistance is 0.8 μM, versus 10 μM for verapamil . MRP1 inhibition is dose-dependent, with 50% efflux blockade at 1.2 μM in lung cancer models .
Advanced Research Questions
Q. How can researchers optimize this compound dosing in preclinical in vivo models to minimize toxicity while maintaining efficacy?
- Dose conversion : Use body surface area (BSA) scaling from human trials. For mice, a 12.3 mg/kg dose of this compound equates to 100 mg/m² in humans .
- Timing : Administer this compound 1 hour before chemotherapy to ensure transporter inhibition during drug uptake. Pharmacokinetic studies show peak plasma concentration (Cₘₐₓ) at 2 hours post-IV injection .
- Toxicity monitoring : Track weight loss, liver enzymes (ALT/AST), and renal biomarkers (creatinine) due to reported hepatorenal toxicity at >15 mg/kg in murine models .
Q. What strategies address contradictory data between this compound’s preclinical efficacy and limited clinical success?
Clinical trials (e.g., Phase II in ovarian cancer) showed partial response rates of 12–18%, contrasting with >80% reversal of resistance in vitro . Contributing factors include:
- Tumor heterogeneity : Co-expression of non-target transporters (e.g., BCRP/ABCG2) in clinical samples .
- Pharmacokinetic mismatch : Short plasma half-life (4–6 hours) limits sustained transporter inhibition .
- Methodological adjustments : Use patient-derived xenografts (PDX) with confirmed P-gp/MRP1 overexpression to improve translational relevance .
Q. How should researchers design combination therapies to overcome this compound’s limitations in solid tumors?
- Sequential dosing : Preclinical data suggest this compound enhances platinum-based therapy when administered 24 hours post-chemotherapy, exploiting cell cycle synchronization .
- Triple combinations : Pair this compound with agents targeting alternate resistance pathways (e.g., AKT inhibitors or hypoxia-inducible factors) .
- Nanoformulations : Liposomal encapsulation improves this compound’s bioavailability and tumor accumulation, as shown in breast cancer models (3-fold increase in tumor drug retention) .
Q. What methodologies resolve discrepancies in this compound’s transporter inhibition specificity?
- Competitive binding assays : Use fluorescent substrates (e.g., calcein-AM for P-gp, carboxyfluorescein for MRP1) with/without this compound to quantify inhibition .
- CRISPR knockout models : Compare this compound’s effects in isogenic P-gp-KO vs. MRP1-KO cell lines to isolate target contributions .
- Proteomic profiling : Mass spectrometry identifies off-target interactions, such as weak inhibition of BCRP at >5 μM .
Q. Methodological Guidance
Q. How to determine optimal this compound concentrations for novel cell lines?
- Step 1 : Perform a cytotoxicity screen (0.1–10 μM this compound) to identify the non-toxic range (typically IC₁₀ < 2.5 μM) .
- Step 2 : Conduct efflux assays using a fluorescent P-gp/MRP1 substrate (e.g., rhodamine-123) to establish the minimum concentration achieving ≥50% efflux inhibition .
- Step 3 : Validate with chemotherapeutic dose-response curves, targeting a 2–3-fold reduction in IC₅₀ .
Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects?
Properties
IUPAC Name |
1,7-dipyridin-3-ylheptan-4-yl (2S)-1-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41N3O7/c1-41-29-20-26(21-30(42-2)32(29)43-3)31(38)33(39)37-19-5-4-16-28(37)34(40)44-27(14-6-10-24-12-8-17-35-22-24)15-7-11-25-13-9-18-36-23-25/h8-9,12-13,17-18,20-23,27-28H,4-7,10-11,14-16,19H2,1-3H3/t28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVWPQOFHSAKRR-NDEPHWFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)N2CCCCC2C(=O)OC(CCCC3=CN=CC=C3)CCCC4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)N2CCCC[C@H]2C(=O)OC(CCCC3=CN=CC=C3)CCCC4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50893944 | |
Record name | Biricodar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50893944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159997-94-1 | |
Record name | Biricodar | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159997-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Biricodar [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159997941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Biricodar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04851 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Biricodar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50893944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIRICODAR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KG76X4KJK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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